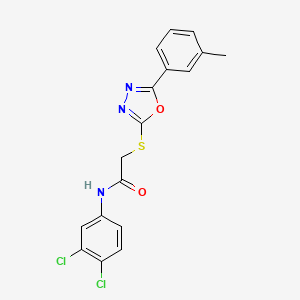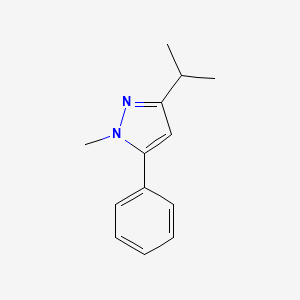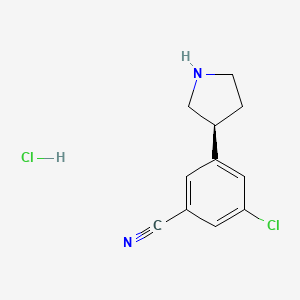
2-Chloropyridine-4-sulfonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyridine-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloropyridine-4-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the reaction of pyridine-N-oxides with chlorinating agents to produce 2-chloropyridines in high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropyridine-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with nucleophiles to form substituted pyridine derivatives.
Oxidation Reactions: It can be oxidized to form 2-chloropyridine-N-oxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products have significant applications in the pharmaceutical and agrochemical industries .
Applications De Recherche Scientifique
2-Chloropyridine-4-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloropyridine-4-sulfonyl chloride hydrochloride involves its interaction with nucleophiles. The compound undergoes substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the chlorine atom more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness
2-Chloropyridine-4-sulfonyl chloride hydrochloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C5H4Cl3NO2S |
|---|---|
Poids moléculaire |
248.5 g/mol |
Nom IUPAC |
2-chloropyridine-4-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H;1H |
Clé InChI |
MPZOSCFPUQJVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)



![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)


